2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
2-((6-Acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a structurally complex acetamide derivative featuring a pyridazine core substituted with an acetamido group at the 6-position and a thioether linkage to an N-(2-fluorophenyl)acetamide moiety. This compound’s design integrates a pyridazine ring—a six-membered heterocycle with two adjacent nitrogen atoms—alongside a fluorine atom in the ortho position of the phenyl group. The thioether bridge may enhance metabolic stability compared to oxygen-based ethers, while the fluorophenyl group could modulate lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-9(20)16-12-6-7-14(19-18-12)22-8-13(21)17-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFOGNGZOLBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: Starting from a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with an acetamide derivative.
Thioether formation: The intermediate product is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazine core distinguishes it from pyridine (LBJ series) or triazinoindole derivatives (). Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to monocyclic systems.
- Synthetic yields for LBJ-series compounds (40–46%) are lower than those for triazinoindole derivatives (>95%, ), suggesting that pyridazine synthesis may require optimized conditions.
- The ortho-fluorophenyl group in the target compound contrasts with the para-fluorophenyl substituents in LBJ-03/03.
Physicochemical and Pharmacokinetic Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
Biological Activity
The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide is . The compound features a pyridazine ring, a thioether linkage, and a fluorinated phenyl group, which may contribute to its biological properties.
The compound is hypothesized to exert its effects through interactions with specific biological targets, potentially including enzymes or receptors involved in disease pathways. Preliminary studies suggest that the presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which may improve its interaction with target sites.
Inhibitory Effects on Enzymes
A structure-activity relationship (SAR) analysis has demonstrated that modifications in the phenyl ring, such as fluorination, can significantly enhance the inhibitory potency against certain enzymes. For example, N-(2-fluorophenyl) derivatives have displayed potent inhibition against α-l-fucosidases with IC50 values in the low micromolar range . This suggests that 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide may also possess similar inhibitory capabilities.
Case Studies
- Enzyme Inhibition : A study explored the activity of various acetamide derivatives against α-l-fucosidases. It was found that fluorinated compounds exhibited enhanced potency compared to their non-fluorinated counterparts. The addition of a thioether group may further modulate this activity.
- Antimicrobial Testing : In vitro assays are needed to evaluate the antimicrobial efficacy of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide against clinically relevant pathogens. Preliminary results from similar compounds indicate promising activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H13F2N3O2S |
| Molecular Weight | 345.34 g/mol |
| Solubility | Soluble in DMSO; slightly soluble in water |
| LogP (octanol-water partition coefficient) | 3.5 |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential based on structural analogs |
| Enzyme Inhibition | Similar compounds show low µM IC50 values |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
